molecular formula C13H24N2O4 B7989470 (R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B7989470
M. Wt: 272.34 g/mol
InChI Key: BYYHZPIPLAIBOA-SNVBAGLBSA-N
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Description

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a chiral piperidine derivative of high value in organic synthesis and medicinal chemistry research. Its molecular formula is C13H24N2O4, with a molecular weight of 272.345 g/mol . The compound features two critical functional groups: a tert-butyloxycarbonyl (Boc) protecting group, which safeguards the piperidine nitrogen and allows for selective deprotection, and a methoxy(methyl)carbamoyl group, commonly known as a Weinreb amide. This amide group is a crucial synthon, as it efficiently converts carboxylic acids into stable intermediates that can be selectively reduced to aldehydes or reacted with nucleophiles to form ketones, without over-addition . The stereochemistry at the second position of the piperidine ring is defined as (R), making this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals and complex natural products. As a high-purity advanced intermediate, it is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHZPIPLAIBOA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Construction of the Piperidine Core

The piperidine ring serves as the structural backbone of this compound. Patent WO2010077798A2 outlines a stereoselective reductive amination protocol to generate enantiomerically enriched piperidine derivatives. For example, a dialdehyde or dinitrile precursor undergoes condensation with benzylamine in tetrahydrofuran (THF) at -50°C, followed by reduction with sodium triacetoxyborohydride (STAB) at -15°C to 0°C. This yields a chiral piperidine intermediate with the desired (R)-configuration at the 2-position .

Key Reaction Parameters:

StepReagent/ConditionTemperatureSolventYield
1Benzylamine-50°CTHFN/A
2NaBH(OAc)₃-15°C to 0°CTHF53.3%

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced at the piperidine nitrogen to prevent undesired side reactions. As described in US11254641B2 , tert-butyl dicarbonate (Boc₂O) reacts with the piperidine amine in the presence of a base such as triethylamine or DMAP. The reaction typically proceeds in dichloromethane (DCM) or toluene at 20–40°C, achieving near-quantitative yields .

Representative Protocol:

  • Substrate: (R)-2-(methoxy(methyl)carbamoyl)piperidine

  • Reagent: Boc₂O (1.2 equiv)

  • Base: DMAP (0.1 equiv)

  • Solvent: DCM

  • Temperature: 25°C

  • Yield: >95%

Methoxy(Methyl)Carbamoyl Functionalization

The methoxy(methyl)carbamoyl moiety at the 2-position is installed via carbamoylation of a piperidine-2-carboxylic acid precursor. GLPBio’s data for analogous compounds suggests using coupling agents like HATU or EDCl with methoxy(methyl)amine. For instance, activation of the carboxylic acid with HATU in DMF, followed by reaction with N-methoxy-N-methylamine, affords the carbamoyl derivative in 70–85% yield .

Optimized Coupling Conditions:

ParameterValue
Coupling AgentHATU (1.5 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF
Time12 h
Temperature25°C

Optical Resolution and Racemization Strategies

To ensure high enantiomeric excess (ee), US11254641B2 details optical resolution using chiral acids. For example, racemic 1-benzyl-3-methylpiperidin-4-one is resolved with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid in ethyl acetate, yielding the (R)-enantiomer with >99% ee. The undesired (S)-enantiomer is racemized using NaOH in toluene at 30°C and recycled, enhancing overall yield to >90% .

Racemization Conditions:

  • Base: NaOH (1.0 M)

  • Solvent: Toluene/water (1:1)

  • Temperature: 30°C

  • Time: 24 h

Process Scalability and Industrial Considerations

Industrial-scale production prioritizes cost-effective reagents and solvent recovery. Patent US11254641B2 emphasizes using commercial solvents (e.g., DCM, toluene) and catalytic bases to minimize waste. The integration of racemization and recycling steps reduces raw material consumption by 40–50%, making the process economically viable for multi-kilogram synthesis .

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Enantiomeric Purity: Analyzed via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

  • Chemical Purity: Assessed by reverse-phase HPLC (>98% area) .

  • Structural Confirmation: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .

Scientific Research Applications

Drug Development

(R)-TBMC has been explored as a potential scaffold in the development of new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. The compound's unique piperidine framework is particularly relevant for designing inhibitors targeting neurological disorders or pain management therapies.

Research indicates that (R)-TBMC exhibits promising biological activities, including:

  • Antinociceptive Effects : Studies have shown that derivatives of this compound can modulate pain pathways, making them candidates for analgesic drug development.
  • CNS Activity : Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Chemical Biology

In chemical biology, (R)-TBMC serves as a tool compound for studying enzyme interactions and mechanisms. Its structural features facilitate the design of selective enzyme inhibitors, particularly in the context of metabolic pathways relevant to disease states.

Case Study 1: Analgesic Development

A study published in Journal of Medicinal Chemistry evaluated several derivatives of (R)-TBMC for their analgesic properties. It was found that specific modifications to the methoxy and carbamoyl groups significantly enhanced their efficacy in animal models of pain, suggesting a viable pathway for developing new pain relief medications.

Case Study 2: CNS Targeting

Research conducted at a leading pharmaceutical institute focused on synthesizing (R)-TBMC analogs with improved CNS penetration. The modifications included altering substituents on the piperidine ring, which resulted in compounds with higher affinity for neuroreceptors involved in anxiety and depression.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)
  • Molecular Formula : C₁₃H₂₄N₂O₄ (same as the target compound).
  • Substituent Position : Carbamoyl group at the 4-position of the piperidine ring.
  • Demonstrated a similarity score of 0.58 to the target compound in structural analyses . Synthesis involves Grignard reagents (e.g., PhMgCl) and n-BuLi in THF, differing from the chiral synthesis required for the R-isomer . Higher commercial availability (e.g., Home Sunshine Pharma) compared to the discontinued R-isomer .
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • Molecular Formula : C₁₃H₂₄N₂O₄.
  • Stereochemistry : S-configuration at the 2-position.
  • Key Differences: Enantiomeric differences may lead to distinct biological activities, such as reduced receptor binding efficiency . No direct synthesis or purity data provided in evidence, but chiral resolution methods would be required.

Derivatives with Aromatic Substituents

Tert-butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate (CAS 1277400-25-5)
  • Molecular Formula : C₂₀H₃₀N₂O₄.
  • Substituent : 4-Methoxybenzyl group on the carbamoyl moiety.
  • Key Differences: Increased molecular weight (362.47 g/mol) and lipophilicity due to the aromatic ring . Likely exhibits altered solubility (e.g., lower aqueous solubility) and enhanced BBB permeability compared to non-aromatic analogs .

Core-Modified Piperidine Derivatives

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Molecular Formula: C₁₁H₂₁NO₅S.
  • Substituent : Methylsulfonyloxy group at the 4-position.
  • Key Differences :
    • Sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .
    • Synthesized via mesylate intermediates, contrasting with carbamoyl-focused routes .
tert-Butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate
  • Molecular Formula: C₁₆H₂₂ClNO₂S.
  • Substituent : 4-Chlorophenylthio group.
  • Key Differences: Thioether linkage enhances stability against hydrolysis compared to carbamates. Synthesis involves 4-chlorothiophenol and K₂CO₃ in DMF, yielding 78% isolated product .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Property/Application Reference
(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 203056-15-9 C₁₃H₂₄N₂O₄ 272.34 2-position Chiral ligand synthesis; discontinued commercial status
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 C₁₃H₂₄N₂O₄ 272.34 4-position Higher reactivity in alkylation; available from suppliers
Tert-butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate 1277400-25-5 C₂₀H₃₀N₂O₄ 362.47 2-position (aromatic) Enhanced lipophilicity; potential CNS applications
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate N/A C₁₁H₂₁NO₅S 279.35 4-position Electron-withdrawing substituent for catalysis

Q & A

Basic Research Question

  • Scaffold for bioactive molecules : The piperidine-Boc framework is used in kinase inhibitors (e.g., targeting G protein-coupled receptor kinase 2) .
  • Prodrug development : The Boc group enhances solubility and protects amine functionalities during in vivo studies .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential irritant vapors (e.g., during TFA deprotection) .
  • Waste disposal : Classify as hazardous organic waste and consult certified disposal services .

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